

CAS number 32039-33-3 physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-1,2,3-Benzotriazole-5-carbonitrile*

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An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS Number: 3919-74-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid.[1] Its primary significance in the pharmaceutical industry is as a process-related impurity and a potential degradation product of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] As such, its synthesis, characterization, and toxicological profile are of considerable interest for quality control and drug safety in pharmaceutical development.[1] While isoxazole derivatives are known to exhibit a range of biological activities, the specific activity of this compound is not well-documented.[1] Its main role in research is as a reference standard for analytical methods and as an intermediate in the synthesis of other compounds.[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Property	Value	Reference
CAS Number	3919-74-2	[1][3][4]
Molecular Formula	C ₁₁ H ₇ ClFNO ₃	[3][4]
Molecular Weight	255.63 g/mol	[2][4]
Appearance	White to cream or pale brown powder	[1]
Purity	Commercially available in 98% and 99% purities	[3][5]
Melting Point	202-204 °C	[5]
InChI Key	REIPZLFZMOQHJT-UHFFFAOYSA-N	[3]
SMILES	<chem>Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O</chem>	[6]

Experimental Protocols

General Synthesis Approach

While specific, detailed protocols for the synthesis of this exact molecule are not readily available in the public domain, a general approach can be inferred from standard isoxazole synthesis methodologies.[1] A common route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1]

An improved synthesis method for the related acyl chloride has been described to avoid the use of harsh reagents like phosphorus oxychloride.[2] This method involves the following steps:

- **Reaction Setup:** 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene are added to a reaction vessel and stirred.[2]
- **Addition of Chlorinating Agent:** A toluene solution of bis(trichloromethyl) carbonate is slowly added at room temperature.[2]
- **Reflux:** The temperature is raised to 110°C and refluxed for 2 hours.[2]

- Purification: After the reaction, toluene is recovered by vacuum distillation, and the final product is collected and solidified by freezing.[2]

Protocol: Analysis by Reverse-Phase HPLC

This protocol describes a general method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a sample of flucloxacillin.[1]

Objective: To separate and quantify 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

Materials:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)
- Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Flucloxacillin sample

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.[1]
- Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
- Sample Preparation: Prepare a solution of the flucloxacillin sample in a suitable solvent.

- Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the API and impurities.[\[1\]](#)
- Analysis: Inject the standard solutions and the sample solution into the HPLC system.
- Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the sample using a calibration curve generated from the standard solutions.[\[1\]](#)

Protocol: Melting Point Determination (Capillary Method)

This is a general procedure for determining the melting point of a solid organic compound.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Melting point apparatus or Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer
- The solid sample (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
- Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

- Sample Preparation: Ensure the sample is dry and in a powdered form.[\[9\]](#)
- Loading the Capillary Tube: Place a small amount of the powdered sample into a capillary tube to a depth of 1-2 mm.[\[7\]](#)
- Apparatus Setup: Place the capillary tube into the melting point apparatus.[\[9\]](#)
- Heating: Begin heating the sample. For an unknown melting point, a rapid initial heating can be used to find an approximate range.[\[10\]](#) Then, a second, more careful determination

should be performed with a slower heating rate (e.g., 2 °C/min) near the expected melting point.

- Observation: Observe the sample through the viewing lens.
- Recording the Melting Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This is the melting point range.^[7]

Protocol: Solubility Determination

This is a general qualitative method to determine the solubility of a compound in various solvents.^{[11][12][13][14]}

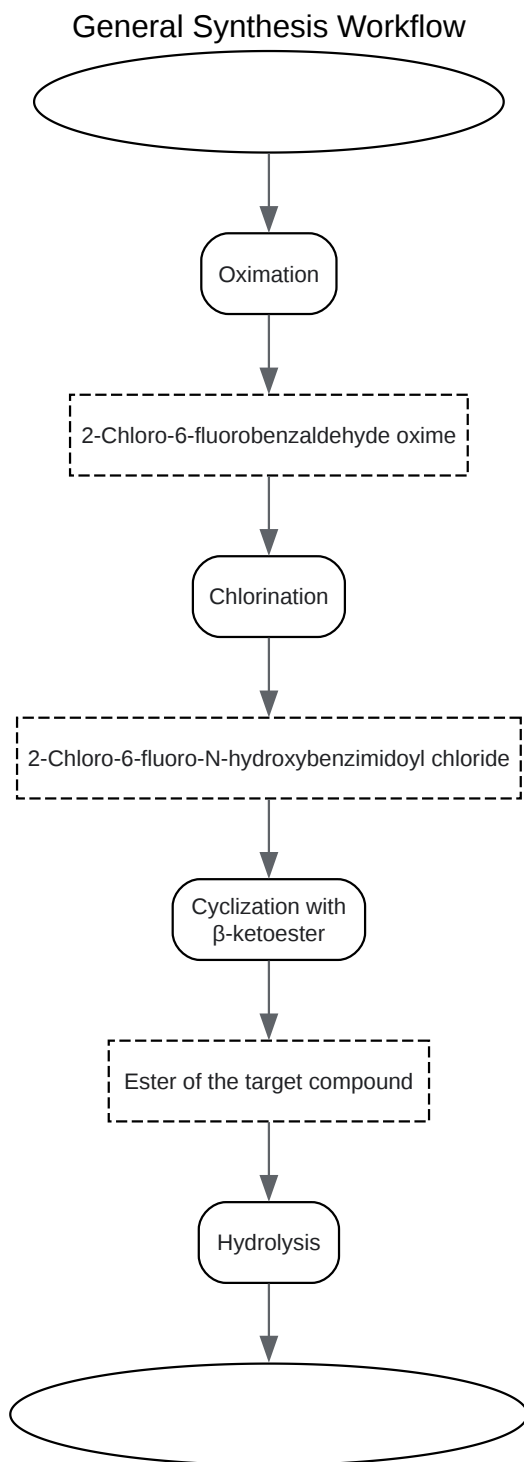
Materials:

- Test tubes
- The solid sample (3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid)
- A range of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents like DMSO, methanol, dichloromethane)

Procedure:

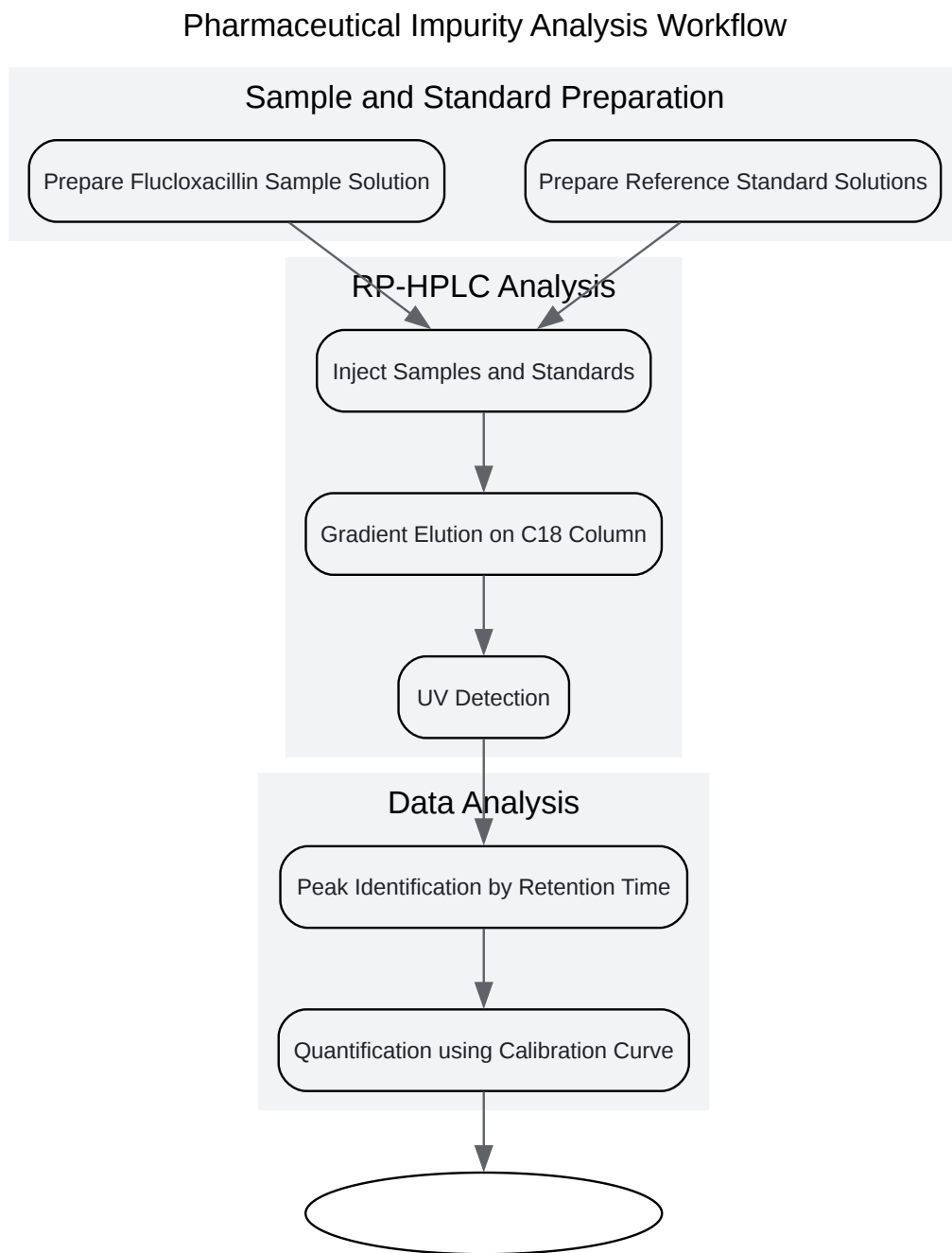
- Initial Test: Place approximately 25 mg of the compound into a test tube.
- Solvent Addition: Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.^[11]
- Observation: Observe if the solid dissolves completely.
- Classification: Based on its solubility in different acidic, basic, and neutral solvents, the compound can be classified. For a carboxylic acid, it is expected to be insoluble in water, soluble in a mild base like 5% NaHCO₃, and soluble in a strong base like 5% NaOH.^[13]

Visualizations



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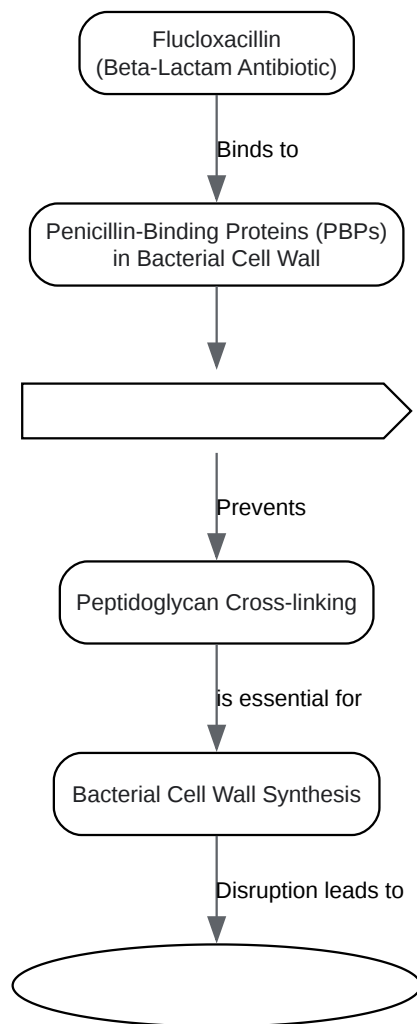
Caption: A general workflow for the synthesis of the target compound.



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Caption: Workflow for the analysis of the compound as a pharmaceutical impurity.

Biological Context: Mechanism of Action of the Parent Drug (Flucloxacillin)



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Caption: Simplified mechanism of action of the parent drug, flucloxacillin.

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- To cite this document: BenchChem. [CAS number 32039-33-3 physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282557#cas-number-32039-33-3-physical-and-chemical-properties]

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